molecular formula C7H10N2O B6607110 (5,6-dimethylpyridazin-4-yl)methanol CAS No. 2839139-29-4

(5,6-dimethylpyridazin-4-yl)methanol

Cat. No.: B6607110
CAS No.: 2839139-29-4
M. Wt: 138.17 g/mol
InChI Key: BGLSBBIQCROFDK-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridazin-4-yl)methanol: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methyl groups at positions 5 and 6 and a hydroxymethyl group at position 4 on the pyridazine ring. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethylpyridazin-4-yl)methanol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5,6-Dimethylpyridazin-4-yl)methanol is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers explore its interactions with various biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (5,6-dimethylpyridazin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (5,6-Dimethylpyridazin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at position 4 allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(5,6-dimethylpyridazin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9-8-3-7(5)4-10/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSBBIQCROFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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